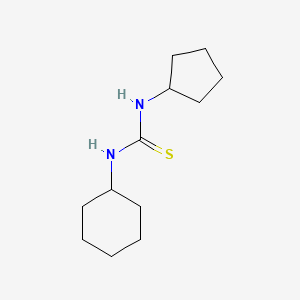

1-Cyclohexyl-3-cyclopentylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-cyclopentylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2S/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h10-11H,1-9H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXVQBLQJVFNMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Cyclohexyl 3 Cyclopentylthiourea

Established Synthetic Pathways for 1-Cyclohexyl-3-cyclopentylthiourea and Related Thioureas

The most common and straightforward method for synthesizing unsymmetrical N,N'-disubstituted thioureas like this compound involves the reaction of an amine with an appropriate isothiocyanate. acs.orgontosight.ai This approach offers high yields and operational simplicity. For the target compound, two primary variations of this pathway exist:

Pathway A: The reaction of cyclohexylamine (B46788) with cyclopentyl isothiocyanate.

Pathway B: The reaction of cyclopentylamine (B150401) with cyclohexyl isothiocyanate.

Another established route for preparing disubstituted thioureas utilizes carbon disulfide as a C=S source. organic-chemistry.orgmdpi.com This method typically involves the reaction of an amine with carbon disulfide, which can proceed in an aqueous medium, offering a greener alternative to traditional organic solvents. organic-chemistry.orgmdpi.com For this compound, this would involve a stepwise reaction, first forming a dithiocarbamate (B8719985) intermediate from one of the amines (e.g., cyclohexylamine), which then reacts with the second amine (cyclopentylamine).

A less common but viable method includes the use of stable thioacylating agents. For instance, N,N'-di-Boc-substituted thiourea (B124793), when activated, can react with amines to form disubstituted thioureas, tolerating a variety of functional groups. organic-chemistry.orgresearchgate.net

The synthesis of thioureas starting from urea (B33335) and a thionating agent like Lawesson's reagent represents another pathway. bibliotekanauki.pl This nucleophilic substitution reaction provides a direct conversion of the C=O group to a C=S group. bibliotekanauki.pl

Reaction Conditions and Yield Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and reaction time.

For the isothiocyanate route, the reaction is often carried out in aprotic solvents like chloroform, acetone, or toluene (B28343) at room temperature. nih.govprepchem.com The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). researchgate.net Yields for this type of reaction are generally high.

When using carbon disulfide, the reaction conditions can be modified for efficiency and sustainability. For example, conducting the condensation in refluxing water has been shown to be effective for various di- and trisubstituted thioureas. organic-chemistry.orgmdpi.com The synthesis of thiourea from urea and Lawesson's reagent has been optimized by investigating the effects of reaction time, temperature, and the mass ratio of reactants, with optimal conditions reported as a 3.5-hour reaction time at 75°C with a 2:1 mass ratio of urea to Lawesson's reagent. bibliotekanauki.pl

Below is a table summarizing typical reaction conditions for the synthesis of related disubstituted thioureas.

| Method | Reactants | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Isothiocyanate Condensation | Cyclohexylamine + Phenyl isothiocyanate | Not specified | Not specified | High | ontosight.ai |

| Isothiocyanate Condensation | Cyclohexylamine + Furoyl isothiocyanate | Dry Acetone | Not specified | High | nih.gov |

| Isothiocyanate Condensation | Cyclohexylamine + p-chlorophenylisothiocyanate | Chloroform | Room Temp | High | prepchem.com |

| Carbon Disulfide Condensation | Aliphatic primary amines + CS₂ | Water | Reflux | Good | organic-chemistry.orgmdpi.com |

| Lawesson's Reagent | Urea + Lawesson's Reagent | Not specified | 75°C | Not specified | bibliotekanauki.pl |

Purification and Isolation Techniques

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and solvents. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Recrystallization: This is a common and effective method for purifying solid thiourea compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. researchgate.net Ethanol is often a suitable solvent for crystallizing thiourea derivatives. nih.govomanchem.com

Chromatography: Column chromatography (CC) is widely used for the purification of organic compounds. researchgate.net A silica (B1680970) gel stationary phase with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can effectively separate the desired thiourea from impurities.

Filtration: If the product precipitates from the reaction mixture as a solid, it can be isolated by simple filtration, followed by washing with a solvent in which the impurities are soluble but the product is not. prepchem.comgoogle.com

Acid-Base Workup: If the thiourea structure contains acidic or basic functionalities, purification can be achieved through an acid-base extraction process. researchgate.net

A patented method for purifying thiourea involves dissolving it in an aqueous solution, treating it with a polyacrylamide solution to flocculate impurities, followed by hot filtration, cooling crystallization, and drying. google.com This process yields high-purity thiourea with uniform granularity. google.com

Novel Synthetic Approaches and Catalyst Development for Thiourea Formation

Recent research has focused on developing more efficient, sustainable, and versatile methods for thiourea synthesis. These novel approaches often employ new catalytic systems or reaction strategies.

A significant development is the use of multicomponent reactions (MCRs). An MCR involving an isocyanide, an amine, and elemental sulfur provides a highly atom-economic route to thioureas. researchgate.netorganic-chemistry.org This method avoids the pre-synthesis of isothiocyanates and can be used to create libraries of thiourea catalysts. researchgate.netscispace.com For this compound, this could involve the reaction of cyclohexyl isocyanide, cyclopentylamine, and elemental sulfur.

The development of new catalysts has also advanced thiourea synthesis. Thiourea and its derivatives themselves can act as organocatalysts in various reactions, such as Michael additions and Henry reactions, by functioning as hydrogen bond donors. researchgate.netscispace.comacs.org Research into thiourea-based catalysts has led to the synthesis of novel structures with enhanced catalytic activity, often replacing common motifs like 3,5-bis(trifluoromethyl)phenyl with other functional groups like esters or sulfones. researchgate.netscispace.com While these are often the products, the catalytic principles can inform the synthesis itself. For instance, thiourea has been shown to act as a bifunctional catalyst (both a hydrogen bond donor and a Brønsted base) in aqueous media for the synthesis of benzothiazoles. acs.org

Derivatization Strategies for Structural Modification of the this compound Scaffold

The this compound scaffold can be chemically modified to produce a range of analogues with potentially new properties. Derivatization can target the cycloalkyl rings or the central thiourea core. researchgate.netresearchgate.net

Synthesis of Analogues with Cyclohexyl and Cyclopentyl Ring Modifications

Modifying the aliphatic rings of this compound can be achieved through various functionalization reactions, although these are general transformations not specific to this exact molecule in the provided literature. Standard organic reactions could be employed to introduce functional groups onto the cyclohexyl or cyclopentyl moieties, assuming the thiourea core remains stable under the reaction conditions. Such modifications could include:

Hydroxylation: Introduction of hydroxyl (-OH) groups.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br).

Alkylation/Arylation: Attachment of further alkyl or aryl groups.

These modifications would likely be performed on the amine precursors (cyclohexylamine or cyclopentylamine) before the thiourea synthesis, as direct functionalization of the saturated rings in the final compound can be challenging and may lack selectivity.

Introduction of Diverse Substituents on the Thiourea Core

The thiourea core itself is a versatile functional group that can undergo various transformations.

Conversion to Guanidines: Thioureas are excellent precursors for the synthesis of guanidines. organic-chemistry.org This transformation can be achieved by reacting the thiourea with reagents like the Burgess reagent. organic-chemistry.org

Conversion to 5-Aminotetrazoles: Thioureas can serve as intermediates in the synthesis of highly substituted 5-aminotetrazoles through a mercury(II)-promoted reaction with an azide (B81097) anion, which proceeds via a guanyl azide intermediate. acs.org

N-Alkylation/N-Acylation: The hydrogen atoms on the nitrogen atoms of the thiourea can potentially be substituted with other groups. However, this may be less common for N,N'-disubstituted thioureas compared to monosubstituted ones.

Conversion to Ureas: The thiourea (C=S) group can be converted to its oxygen analogue, urea (C=O). This is often considered when the thiourea moiety in a biologically active compound leads to toxicity concerns. nih.gov

These derivatization strategies allow for the systematic modification of the this compound structure, enabling the exploration of structure-activity relationships for various applications.

Multi-Component Reactions Involving Thiourea Precursors

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are characterized by high atom and step economy, operational simplicity, and the ability to rapidly generate molecular diversity. Thiourea and its derivatives, including this compound, can serve as crucial building blocks in several important MCRs, leading to the formation of a wide array of heterocyclic compounds. The most notable of these are the Biginelli and Ugi reactions.

The Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones or their sulfur analogues, 3,4-dihydropyrimidin-2(1H)-thiones (DHPMs). wikipedia.org The classical setup involves the acid-catalyzed reaction of an aldehyde, a β-ketoester, and urea or thiourea.

The scope of the Biginelli reaction has been significantly expanded to include N-substituted and N,N'-disubstituted (thio)ureas. organic-chemistry.org In such cases, a pre-formed thiourea like this compound could theoretically be employed as the thiourea component. This would involve its reaction with an aldehyde and a β-dicarbonyl compound to yield a tetrasubstituted dihydropyrimidinethione. The general scheme for such a reaction is presented below.

General Scheme of the Biginelli Reaction with a Disubstituted Thiourea: R1-CHO + R2-CO-CH2-CO-R3 + R4-NH-CS-NH-R5 → Tetrasubstituted Dihydropyrimidinethione + H2O

A variety of catalysts can be employed to promote this reaction, including Brønsted acids and Lewis acids like indium(III) chloride or ytterbium(III) triflate, often under solvent-free conditions to enhance efficiency and environmental friendliness. organic-chemistry.org For instance, the use of chlorotrimethylsilane (B32843) (TMSCl) in N,N-dimethylformamide (DMF) has been shown to be highly effective for the synthesis of N1-alkyl-, N1-aryl-, and N1,N3-dialkyl-3,4-dihydropyrimidin-2(1H)-(thi)ones. organic-chemistry.org This method's high yields and purities for a range of substituted (thio)ureas suggest its potential applicability for reactions involving this compound. organic-chemistry.org

Table 1: Examples of Catalysts and Conditions for Biginelli-type Reactions

| Catalyst | Solvent | Temperature | Typical Reactants | Product Type | Reference |

|---|---|---|---|---|---|

| Yb(OTf)₃ | Solvent-free | Varies | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone/thione | organic-chemistry.org |

| InCl₃ | Dichloromethane/Ethanol | Reflux | Aldehyde, β-dicarbonyl, Urea | Dihydropyrimidinone | organic-chemistry.org |

| TMSCl | DMF | Room Temperature | Aldehyde, Acetoacetate, N-substituted (thio)urea | N-substituted Dihydropyrimidinone/thione | organic-chemistry.org |

| NaHSO₄ | Methanol (B129727) | Varies | Aromatic aldehyde, Methyl aroylpyruvate, Thiourea | Dihydropyrimidinethione derivative | biomedres.us |

The Ugi Reaction

The Ugi reaction is a four-component reaction (U-4CR) that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov While thiourea itself is not a standard component, variations and subsequent transformations can lead to thiourea-containing structures. More relevantly, MCRs based on the principles of the Ugi reaction can be used to synthesize N,N'-disubstituted thioureas.

A modern approach to thiourea synthesis involves a three-component reaction between an isocyanide, an amine, and a source of sulfur. nih.gov For the synthesis of this compound, this could involve the reaction of cyclohexyl isocyanide, cyclopentylamine, and elemental sulfur. Alternatively, cyclopentyl isocyanide and cyclohexylamine could be used. Continuous-flow processes using aqueous polysulfide solutions have been developed for this type of transformation, allowing for the isolation of crystalline thiourea products by simple filtration without the need for chromatography. nih.gov

Table 2: Multi-Component Synthesis of Thioureas

| Component 1 | Component 2 | Component 3 | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|---|

| Isocyanide | Amine | Elemental Sulfur (in aqueous polysulfide) | Base (e.g., PMDTA) | N,N'-Disubstituted thiourea | nih.gov |

This methodology offers a direct and efficient route to a wide range of thioureas and demonstrates the power of MCRs in constructing such molecules from simple, readily available precursors. The reaction proceeds via the in-situ formation of an isothiocyanate from the isocyanide and sulfur, which is then trapped by the amine. nih.gov The use of cyclohexyl isocyanide has been documented in various Ugi reactions, highlighting the feasibility of incorporating the cyclohexyl moiety through this MCR approach. nih.govresearchgate.net

These multi-component strategies underscore the synthetic flexibility surrounding thiourea derivatives. While direct, published examples for the MCR synthesis of this compound are not prominent, the established methodologies for analogous compounds provide a robust framework for its potential synthesis and its use as a precursor in the rapid generation of complex, heterocyclic scaffolds.

Advanced Structural Elucidation and Conformational Analysis of 1 Cyclohexyl 3 Cyclopentylthiourea

X-ray Crystallographic Analysis of 1-Cyclohexyl-3-cyclopentylthiourea and its Co-Crystals

While specific crystallographic data for this compound is not publicly available, valuable insights can be extrapolated from the crystal structure of the closely related compound, 1-cyclohexyl-3-(p-tolyl)urea. This analogous structure serves as a robust model for predicting the hydrogen bonding patterns and conformational behavior of the target molecule in the solid state. The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is also a significant area of investigation for thiourea (B124793) derivatives, as it can modify the physicochemical properties of the parent compound.

In the solid state, thiourea derivatives are well-known for forming extensive hydrogen bonding networks, which dictate their supramolecular assembly. For this compound, the N-H protons of the thiourea moiety are expected to act as hydrogen bond donors, while the sulfur atom is a primary hydrogen bond acceptor. This leads to the formation of characteristic intermolecular hydrogen bonds.

Based on analogous structures, it is anticipated that the molecules of this compound would self-assemble into well-defined supramolecular motifs. A common arrangement involves the formation of a cyclic, dimeric structure via N-H···S hydrogen bonds, creating a stable eight-membered ring. These dimers can then further interact with neighboring dimers through weaker C-H···S or C-H···π interactions, leading to the formation of one-, two-, or three-dimensional networks. The specific nature of this extended assembly will be influenced by the steric bulk and packing efficiency of the cyclohexyl and cyclopentyl substituents.

Table 3.1.1: Predicted Hydrogen Bonding Parameters for this compound (based on analogous structures)

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1 | H1 | S1' | ~0.86 | ~2.50 | ~3.35 | ~170 |

| N3 | H3 | S1' | ~0.86 | ~2.55 | ~3.40 | ~165 |

Note: The values presented in this table are hypothetical and based on typical bond lengths and angles observed in crystal structures of similar N,N'-disubstituted thioureas. The prime symbol (') indicates an atom from an adjacent molecule.

The conformational flexibility of the cyclohexyl and cyclopentyl rings, along with rotation around the C-N bonds of the thiourea core, gives rise to several possible conformers. In the solid state, the molecule is expected to adopt a low-energy conformation that allows for optimal crystal packing and hydrogen bonding.

Solution-State Structural Investigations Utilizing Advanced Spectroscopic Techniques

To complement the solid-state data, it is crucial to investigate the structure and dynamics of this compound in solution. Advanced spectroscopic techniques provide invaluable information about the molecule's behavior in a non-crystalline environment.

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure and stereochemistry in solution. Both ¹H and ¹³C NMR spectra would provide key information about the chemical environment of each atom in this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the cyclohexyl and cyclopentyl rings, as well as the N-H protons of the thiourea group. The chemical shifts of the N-H protons are typically observed in the downfield region and can be sensitive to solvent and concentration, reflecting their involvement in hydrogen bonding. The protons on the carbons adjacent to the nitrogen atoms would also show characteristic shifts.

The ¹³C NMR spectrum would show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of 180-190 ppm. The carbons of the cyclohexyl and cyclopentyl rings would appear in the aliphatic region of the spectrum. The specific chemical shifts would be influenced by their proximity to the electron-withdrawing thiourea group. Two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in assigning all proton and carbon signals unambiguously. Furthermore, variable temperature NMR studies could provide insights into dynamic processes, such as ring inversion or restricted rotation around the C-N bonds.

Table 3.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H (Cyclohexyl) | 6.0 - 7.0 (broad) | - |

| N-H (Cyclopentyl) | 6.0 - 7.0 (broad) | - |

| C=S | - | 180 - 185 |

| CH (Cyclohexyl, attached to N) | 3.8 - 4.2 | 55 - 60 |

| CH₂ (Cyclohexyl) | 1.0 - 2.0 | 24 - 34 |

| CH (Cyclopentyl, attached to N) | 4.2 - 4.6 | 58 - 63 |

| CH₂ (Cyclopentyl) | 1.4 - 2.2 | 23 - 32 |

Note: These are estimated chemical shift ranges based on data for structurally similar N-alkyl-N'-cycloalkyl thiourea derivatives. Actual values may vary.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying key functional groups and probing conformational changes.

The IR and Raman spectra of this compound would be dominated by vibrations of the thiourea core and the aliphatic rings. The N-H stretching vibrations are expected to appear as a broad band in the region of 3200-3400 cm⁻¹ in the IR spectrum. The position and shape of this band can be indicative of the extent of hydrogen bonding. The C=S stretching vibration, a key marker for the thiourea group, is expected to appear in the range of 700-850 cm⁻¹ in the Raman spectrum and may also be visible in the IR spectrum. The C-N stretching vibrations and various bending modes of the thiourea backbone would also be present. The numerous C-H stretching and bending vibrations of the cyclohexyl and cyclopentyl groups would be observed in their characteristic regions. Comparing the spectra in the solid state and in solution can reveal information about conformational changes upon dissolution.

Table 3.2.2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 (broad) | 3200 - 3400 (weak) |

| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |

| "Thioamide I" (mainly δ(N-H) + ν(C-N)) | ~1550 | ~1550 |

| "Thioamide II" (ν(C-N) + δ(N-H)) | ~1350 | ~1350 |

| "Thioamide III" (mainly ν(C=S) + ν(C-N)) | ~1050 | ~1050 |

| C=S Stretch | 700 - 850 | 700 - 850 (strong) |

Note: These are approximate frequency ranges based on literature data for N,N'-disubstituted thioureas. The "Thioamide" bands are complex mixed vibrations.

High-resolution mass spectrometry (HRMS) is an essential technique for confirming the molecular formula of a compound and for studying its fragmentation behavior. By providing highly accurate mass measurements, HRMS allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.

Upon ionization, typically by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), this compound is expected to form a protonated molecule, [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would lead to a series of characteristic fragment ions. The fragmentation pathways are likely to involve the cleavage of the C-N bonds and the bonds within the cycloalkyl rings.

Common fragmentation pathways for N,N'-disubstituted thioureas include the loss of one of the alkyl substituents as an alkene, or the cleavage of the thiourea backbone itself. For this compound, key fragment ions would likely correspond to the loss of cyclohexene (B86901) or cyclopentene, as well as the formation of ions corresponding to the protonated cyclohexyl isothiocyanate or cyclopentyl isothiocyanate. The study of these fragmentation patterns provides valuable structural information and can help to differentiate between isomers.

Table 3.2.3: Predicted Key Fragment Ions in the HRMS/MS Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Structure/Formula | Fragmentation Pathway |

| 227.1522 | [C₁₂H₂₃N₂S]⁺ | [M+H]⁺ |

| 145.0944 | [C₇H₁₃NS + H]⁺ | Cleavage and proton transfer |

| 128.0682 | [C₆H₁₀NS + H]⁺ | Cleavage and proton transfer |

| 83.0855 | [C₆H₁₁]⁺ | Loss of cyclopentylthiourea |

| 69.0702 | [C₅H₉]⁺ | Loss of cyclohexylthiourea |

Note: The predicted m/z values are for the monoisotopic masses and are based on typical fragmentation patterns of similar compounds. The exact fragmentation will depend on the ionization and collision conditions.

Chiroptical Properties and Stereochemical Characterization (If Applicable to Derivatives)

The inherent structure of this compound, while not possessing chiral centers in its ground state, provides a scaffold for the introduction of chirality, leading to derivatives with distinct chiroptical properties and complex stereochemical profiles. The study of such derivatives is crucial for understanding their potential applications in fields like asymmetric catalysis and medicinal chemistry, where stereochemistry often dictates biological activity and efficacy.

The introduction of stereogenic centers, for instance by substitution on the cyclohexyl or cyclopentyl rings, or by the incorporation of chiral moieties, would render the molecule chiral. The resulting enantiomers or diastereomers would be expected to interact differently with plane-polarized light, a phenomenon quantified by optical rotation measurements.

Detailed research into chiral thiourea derivatives has established a strong correlation between their absolute configuration and their chiroptical properties. nih.gov While specific data for derivatives of this compound is not extensively documented in publicly available literature, the principles derived from analogous structures provide a framework for predicting and analyzing their behavior.

Enantiodiscrimination and Conformational Insights from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral solvating agents (CSAs), is a powerful tool for the stereochemical characterization of chiral thiourea derivatives. acs.org The formation of diastereomeric complexes between a chiral thiourea derivative and a CSA can lead to the differentiation of NMR signals for the enantiomers, a process known as enantiodiscrimination. acs.org The magnitude of this differentiation provides insights into the stability and geometry of the diastereomeric solvates. acs.org

For example, studies on dimeric thiourea CSAs have demonstrated their high ability to differentiate the ¹H and ¹³C NMR signals of amino acid derivatives, even at low concentrations. acs.org This highlights the potential for developing specific CSAs for the analysis of chiral derivatives of this compound. The mechanism of chiral recognition often involves cooperative hydrogen bonding between the thiourea N-H protons and the analyte. acs.orgrsc.org

Representative Data for Chiral Thiourea Derivatives

While specific chiroptical data for derivatives of this compound are not available, the following table presents representative findings for other chiral thiourea compounds to illustrate the nature of the data obtained in such studies. This data underscores the significant impact of stereochemistry on the properties of this class of compounds.

| Compound Derivative Type | Technique | Key Finding | Reference |

| Chiral amino acid-based thioureas | Synthesis and Biological Activity | Stereochemistry of amino acid residues significantly affects tumor growth inhibitory activity. | nih.gov |

| Racemic thiourea derivatives | Spontaneous Resolution and X-ray Crystallography | Molecules of identical chirality can exhibit self-recognition and bind preferentially in the crystal lattice, leading to spontaneous resolution. | rsc.org |

| Dimeric thiourea with C₂-symmetry | NMR Spectroscopy with Chiral Solvating Agents | High enantiodiscrimination efficiency for amino acid derivatives, indicating cooperative binding effects. | acs.org |

| Thiourea with three stereogenic centers | Asymmetric Synthesis | The specific configuration of the chiral centers can induce asymmetry in chemical reactions. | researchgate.net |

These examples demonstrate the methodologies used to characterize chiral thioureas and emphasize the importance of stereochemistry in determining their function. Future research on chiral derivatives of this compound would likely employ similar techniques to elucidate their structural and chiroptical properties.

Computational Chemistry and Theoretical Modeling of 1 Cyclohexyl 3 Cyclopentylthiourea

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of thiourea (B124793) derivatives. researchgate.net These methods involve solving approximations of the Schrödinger equation to determine the molecule's ground-state electron density, from which various properties can be derived. DFT has been successfully used to study the geometry, electronic properties, and vibrational frequencies of similar thiourea compounds. acs.org

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, representing the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For large molecular systems, standard FMOs can be delocalized, making it difficult to pinpoint reactive sites; however, newer concepts like frontier molecular orbitalets (FMOLs) can provide localized reactivity information. nih.gov In the context of 1-Cyclohexyl-3-cyclopentylthiourea, the thiocarbonyl group (C=S) and the nitrogen atoms are expected to significantly contribute to these frontier orbitals.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.65 | LUMO-HOMO gap; indicates chemical reactivity and stability. A larger gap implies higher stability. |

Electrostatic Potential Surface (EPS) maps, also known as molecular electrostatic potential (MEP) surfaces, are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact, identifying sites for both electrophilic and nucleophilic attack. libretexts.orgscispace.com

In an EPS map, different colors represent varying electrostatic potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are prone to attack by electrophiles. Blue signifies areas of low electron density and positive potential, which are attractive to nucleophiles. Green and yellow represent regions of neutral or intermediate potential. For this compound, the sulfur atom of the thiocarbonyl group would exhibit a significant negative potential (red), while the hydrogen atoms attached to the nitrogens (N-H) would show a distinct positive potential (blue), highlighting their role as hydrogen bond donors.

| Molecular Region | Expected Potential | Color Code | Inferred Reactivity |

|---|---|---|---|

| Sulfur Atom (C=S) | Negative | Red | Site for electrophilic attack; hydrogen bond acceptor. |

| Nitrogen-Hydrogen Protons (N-H) | Positive | Blue | Site for nucleophilic attack; hydrogen bond donor. |

| Cyclohexyl/Cyclopentyl Rings | Near-Neutral | Green/Yellow | Generally non-polar and less reactive. |

Quantum chemical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. DFT calculations have been shown to produce theoretical NMR and FTIR spectra that are in good agreement with experimental data for similar compounds. researchgate.net

Predicted ¹H and ¹³C NMR chemical shifts help in the assignment of experimental spectra and confirm the molecular structure. UV-Vis spectra predictions provide information about the electronic transitions within the molecule. For thiourea derivatives, the main absorption bands are typically associated with n → π* and π → π* transitions involving the thiocarbonyl chromophore.

| Spectroscopy Type | Parameter | Predicted Value | Notes |

|---|---|---|---|

| ¹³C NMR | δ (C=S) | ~180 ppm | The thiocarbonyl carbon is highly deshielded. |

| δ (N-CH) | ~50-60 ppm | Carbons attached to nitrogen. | |

| ¹H NMR | δ (N-H) | ~7-8 ppm | Chemical shift can vary with solvent and concentration. |

| δ (N-CH) | ~3-4 ppm | Protons on carbons attached to nitrogen. | |

| UV-Vis | λmax (π → π*) | ~250 nm | Associated with the C=S chromophore. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.gov By simulating the motions of atoms over time, MD can reveal the conformational flexibility of this compound, its interactions with solvent molecules, and its dynamic behavior when bound to a biological target like a protein. acs.orguzh.ch

MD simulations are a cornerstone of modern drug design, offering deep insights into how a ligand interacts with its protein target. nih.gov After docking a ligand into a protein's binding site, an MD simulation can assess the stability of the resulting complex. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, which indicates structural stability over the simulation time. researchgate.net The Root Mean Square Fluctuation (RMSF) of individual residues can pinpoint which parts of the protein are flexible or are stabilized by the ligand. researchgate.net Furthermore, analyzing the number and lifetime of hydrogen bonds provides specific details about the key interactions that stabilize the ligand-protein complex. uzh.chresearchgate.net

| Analysis Metric | Average Value | Interpretation |

|---|---|---|

| Protein Backbone RMSD | 1.5 Å | Indicates the protein-ligand complex is stable throughout the simulation. |

| Ligand RMSD | 0.8 Å | Shows the ligand remains in a stable binding pose with minimal movement. |

| Average H-Bonds | 2-3 | Suggests consistent hydrogen bonding between the ligand's N-H/C=S groups and the protein's active site residues. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | A favorable binding free energy, indicating a strong and stable interaction. |

The interaction of a molecule with its solvent environment is crucial for its behavior. MD simulations can explicitly model solvent molecules (e.g., water), allowing for the calculation of the Solvent Accessible Surface Area (SASA). nih.gov SASA measures the surface area of a molecule that is accessible to the solvent, providing insights into which functional groups are exposed and likely to interact with other molecules. nih.goved.ac.uk The relative solvent accessible surface area can also be used as a proxy for predicting a protein's flexibility and conformational changes upon binding. ed.ac.uk

| Parameter | Finding | Significance |

|---|---|---|

| Total SASA | ~450 Ų | Quantifies the overall exposure of the molecule to the solvent. |

| Polar SASA (from S, N atoms) | ~80 Ų | Highlights the accessible polar regions responsible for specific interactions like hydrogen bonding. |

| Key Dihedral Angle (Cyclohexyl-N-C-N) | Bimodal distribution (~60° and ~180°) | Indicates the presence of at least two stable conformers, showcasing the molecule's flexibility. |

| Conformational Transitions | Observed on a nanosecond timescale | Demonstrates that the molecule can readily switch between different conformations at room temperature. |

Molecular Docking Studies and Receptor-Ligand Interaction Modeling (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein or a nucleic acid. This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and its receptor.

For this compound, molecular docking simulations can elucidate how the molecule fits into the binding site of a potential biological target. The cyclohexyl and cyclopentyl groups, being bulky and lipophilic, are expected to play a significant role in the binding affinity by establishing hydrophobic interactions within the receptor's pocket. The thiourea core, with its hydrogen bond donor and acceptor capabilities, is likely to form key hydrogen bonds with amino acid residues.

Table 1: Illustrative Example of Predicted Binding Affinities and Interacting Residues for a Thiourea Derivative in a Hypothetical Receptor Active Site

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Amino Acid Residues | |

| Hydrogen Bonds | TYR 82, GLN 154 |

| Hydrophobic Interactions | LEU 25, PHE 41, ILE 100 |

| Pi-Sulfur Interaction | PHE 41 |

This table is for illustrative purposes to show the type of data generated from molecular docking studies and does not represent actual data for this compound.

The structural motifs of this compound suggest several potential biological targets. The thiourea pharmacophore is known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. nih.gov Molecular docking studies on analogous compounds have identified various potential targets. For example, thiourea derivatives have been investigated as inhibitors of enzymes like DNA gyrase, topoisomerases, and various protein kinases involved in cancer progression. nih.govresearchgate.net

A PhD thesis has reported the synthesis of this compound and investigated its role within a series of N,N'-disubstituted thioureas as ligands for histamine (B1213489) H3 and H4 receptors. vu.nl This suggests that these receptors are potential biological targets for this specific compound. The lipophilic cyclohexyl and cyclopentyl moieties could potentially interact with hydrophobic pockets within the transmembrane domains of these G protein-coupled receptors. vu.nl

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Machine Learning Applications for Activity Prediction

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are built by analyzing a dataset of compounds with known activities and a set of calculated molecular descriptors.

For this compound, a QSAR model could predict its potential efficacy against a specific biological target based on descriptors derived from its structure. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). Studies on thiourea derivatives have successfully employed QSAR models to predict their anticancer and antimicrobial activities. sciencepublishinggroup.comnih.gov These models often highlight the importance of lipophilicity and specific structural features for biological activity. sciencepublishinggroup.com

Machine learning, a subset of artificial intelligence, has emerged as a powerful tool in QSAR and drug discovery. nih.gov Algorithms such as support vector machines (SVM), random forests, and neural networks can handle complex, non-linear relationships between chemical structures and biological activities. nih.gov For a compound like this compound, machine learning models trained on large datasets of diverse thiourea derivatives could predict its activity against a wide range of biological targets with a higher accuracy than traditional QSAR models. These models can also help in identifying the most influential molecular features for a desired activity.

Table 2: Key Molecular Descriptors for QSAR/QSPR and Their Potential Influence on the Activity of this compound

| Descriptor Type | Example Descriptor | Potential Influence on Activity/Property |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and binding to hydrophobic pockets in receptors. |

| Electronic | Dipole Moment | Affects interactions with polar residues in a binding site and overall solubility. |

| Steric | Molecular Volume | Determines the fit of the molecule within a receptor's binding pocket. |

| Topological | Wiener Index | Relates to the branching of the molecule, which can impact binding and metabolism. |

This table provides examples of descriptor types and their general influence and is not based on specific calculated values for this compound.

Investigation of Biological Activities and Molecular Mechanisms in Vitro and in Silico Focus

Antimicrobial Activity Studies (In Vitro)

Thiourea (B124793) derivatives are recognized for their wide spectrum of biological activities, including antibacterial and antifungal properties. mdpi.commdpi.com Their mechanism of action is often attributed to the presence of oxygen, nitrogen, and sulfur donor atoms, which allows for a multitude of bonding possibilities and interactions with biological targets. mdpi.com

A variety of thiourea derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of unsymmetrical thiourea derivatives, including some with a cyclohexyl group, have shown moderate antibacterial effects against pathogens such as Escherichia coli, Shigella flexneri, Pseudomonas aeruginosa, and Salmonella typhi. nih.gov In one study, 1-cyclohexyl-3-(pyridin-2-yl)thiourea was particularly effective against S. flexneri, while 1-cyclohexyl-3-(3-methylpyridin-2-yl)thiourea showed greater efficacy against E. coli and S. typhi. nih.gov

Furthermore, newly synthesized 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives of thiourea have exhibited potential activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 15.63 to 500 µg/mL. nih.gov Some of these compounds displayed significant activity against Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus. nih.gov Similarly, thiouracil derivatives containing an acyl thiourea moiety have shown potent activity against several Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with MIC values between 2 and 16 µg/mL. researchgate.net

The following table summarizes the antibacterial activity of selected thiourea derivatives against various bacterial strains.

| Thiourea Derivative | Bacterial Strain | Activity/Observation |

| 1-cyclohexyl-3-(pyridin-2-yl) thiourea | Shigella flexneri | Superior antibacterial activity compared to other tested compounds in the series. nih.gov |

| 1-cyclohexyl-3-(3-methylpyridin-2-yl)thiourea | Escherichia coli, Salmonella typhi | More effective against these strains compared to other tested compounds. nih.gov |

| 1-(4-chlorophenyl)-3-cyclohexylthiourea | Shigella flexneri, Pseudomonas aeruginosa | Highest activity against these strains among the tested compounds. nih.gov |

| Thiouracil derivatives with acyl thiourea | Staphylococcus aureus (including MRSA) | MIC values ranging from 2-16 µg/mL. researchgate.net |

| 1,2,4-triazole derivatives of thiourea | Bacillus subtilis | MIC values as low as 15.63 µg/mL. nih.gov |

Thiourea derivatives have also demonstrated significant antifungal properties. Some compounds have shown strong activity against various Candida species. For example, certain 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives have exhibited potent antifungal effects. nih.gov In another study, thiourea derivatives of 2-thiophenecarboxylic acid were effective against nosocomial Candida auris strains, with the ortho-methylated derivative showing the highest activity in inhibiting biofilm growth and microbial adherence. mdpi.comnih.gov

The proposed mechanism for the antifungal action of these compounds often involves the disruption of the fungal cell wall or membrane. mdpi.com The thiourea functional group, through hydrogen bonding and electrostatic interactions, is thought to interfere with essential fungal enzymes involved in cell wall biosynthesis and biofilm formation. mdpi.com

In silico molecular docking studies have provided further insights into the potential molecular targets of antimicrobial thiourea derivatives. For antifungal activity, 14α-demethylase (CYP51) and N-myristoyltransferase (NMT) have been identified as possible fungal targets for growth inhibition. nih.gov In the context of antibacterial action, molecular docking studies of a cyclic peptide from a Streptomyces species showed a strong affinity for glucosamine-6-phosphate synthase, a key enzyme in bacterial cell wall synthesis. nih.gov For some thiouracil derivatives, SecA ATPase, a component of the bacterial protein secretion machinery, has been identified as a potential target. researchgate.net

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (In Vitro)

The antiproliferative and cytotoxic effects of thiourea derivatives against various cancer cell lines are well-documented. nih.govnih.gov These compounds have been shown to induce cell death and inhibit cell proliferation through multiple mechanisms.

A significant body of evidence suggests that thiourea derivatives can induce apoptosis, a form of programmed cell death, in cancer cells. For instance, cyclohexyl analogues of ethylenediamine (B42938) dipropanoic acid have been shown to induce caspase-independent mitochondrial apoptosis in human leukemic cells. nih.govresearchgate.net This process was associated with increased production of superoxide, mitochondrial membrane depolarization, and translocation of the apoptosis-inducing factor (AIF). nih.govresearchgate.net

Piperazinyl thiourea derivatives have also been investigated as apoptosis inducers for the treatment of colorectal carcinoma. researchgate.net Studies on sigma-2 receptor ligands, which share structural similarities with some thiourea derivatives, have demonstrated the induction of apoptosis through both caspase-3 dependent and independent mechanisms. nih.gov The cytotoxic effects in these cases were linked to the generation of reactive oxygen species (ROS). nih.gov

Thiourea derivatives have been found to modulate key signaling pathways that are often dysregulated in cancer. For example, a 2-bromo-5-(trifluoromethoxy)phenylthiourea derivative was reported to suppress the proliferation and migration of human cervical HeLa cells by inhibiting the Wnt/β-catenin signaling pathway. nih.gov Other biphenyl (B1667301) thiourea derivatives have been described as inhibitors of lung cancer cell growth through the blockade of K-Ras protein. nih.gov

Furthermore, sulphonyl thiourea compounds have demonstrated inhibitory activity against carbonic anhydrase isoenzymes that are associated with tumors. nih.gov Some of these compounds also exhibited remarkable cytotoxic activity against human breast, liver, cervical, and lung adenocarcinoma cell lines. nih.gov The ability of certain thiourea derivatives to reactivate p53, a critical tumor suppressor protein, has also been noted, suggesting a role in inhibiting tumor progression.

The following table summarizes the antiproliferative activity of selected thiourea derivatives in various cancer cell lines.

| Thiourea Derivative Class | Cancer Cell Line | Effect | Mechanism/Pathway |

| Cyclohexyl analogues of ethylenediamine dipropanoic acid | Human leukemic cell lines (HL-60, REH, MOLT-4, etc.) | Cytotoxic, induced apoptosis. nih.govresearchgate.net | Caspase-independent mitochondrial apoptosis, oxidative stress. nih.govresearchgate.net |

| Piperazinyl thiourea derivatives | Cisplatin-resistant colorectal cancer cells (HCT116+ch3) | Cytotoxic, induced apoptosis. researchgate.net | DNA binding. researchgate.net |

| 2-bromo-5-(trifluoromethoxy)phenylthiourea | Human cervical cancer cells (HeLa) | Suppressed proliferation and migration. nih.gov | Inhibition of Wnt/β-catenin signaling pathway. nih.gov |

| Biphenyl thiourea derivatives | Lung cancer cells (A549) | Inhibited cell growth. nih.gov | Blocking of K-Ras protein. nih.gov |

| Sulphonyl thiourea derivatives | Breast (MCF-7), Liver (HepG2), Cervical (HeLa), Lung (A549) | Cytotoxic activity. nih.gov | Inhibition of carbonic anhydrase isoenzymes. nih.gov |

Selectivity Towards Cancer Cells Versus Normal Cells (In Vitro Models)

A critical aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while minimizing harm to normal, healthy cells. In vitro studies using various cell lines have been instrumental in evaluating the selective cytotoxicity of thiourea derivatives.

Substituted thiourea derivatives have demonstrated confirmed cytotoxic activity against both cancer and normal cells. nih.gov However, the quest for developing new selective antitumor agents has led to the synthesis and evaluation of numerous analogs. For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs showed high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with favorable selectivity over normal HaCaT cells. nih.gov Notably, compounds with 3,4-dichloro- and 4-CF3-phenyl substituents displayed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov These derivatives exhibited better growth inhibitory profiles towards selected tumor cells than the reference drug cisplatin. nih.gov The selectivity index (SI), a ratio of the cytotoxic concentration in normal cells to that in cancer cells, is a key metric in these assessments. For example, some of the most potent thiourea derivatives demonstrated high selectivity indexes, ranging from 4.6 to 16.5. nih.gov

The mechanism behind this selectivity is an area of active research. For some compounds, the selective cytotoxicity is attributed to the increased levels of reactive oxygen species (ROS) in cancer cells compared to normal cells. nih.gov This differential oxidative stress environment can make cancer cells more susceptible to the cytotoxic effects of certain drugs. nih.gov Studies with other compounds, like diselenide-containing paclitaxel (B517696) nanoparticles, have also highlighted this principle of exploiting the biochemical differences between cancerous and normal cells to achieve selective killing. nih.gov

The following table summarizes the cytotoxic activity and selectivity indices of representative thiourea derivatives against various cancer cell lines and a normal cell line.

| Compound/Drug | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |

| Thiourea Derivative 1 | SW620 | 9.4 | HaCaT | - | 4.6 |

| Thiourea Derivative 2 | SW620 | - | HaCaT | - | 16.5 |

| Cisplatin | SW620 | - | HaCaT | - | - |

| Compound 7 | MDA-MB-231 | - | Vero | - | 9.8 |

| Compound 7 | HT-29 | - | Vero | - | 5.0 |

| Compound 7 | U-937 | - | Vero | - | 2.12 |

| Methotrexate | MDA-MB-231 | - | Vero | - | 3.64 |

| Methotrexate | HT-29 | - | Vero | - | 10.26 |

Table: In vitro cytotoxicity and selectivity indices of selected thiourea derivatives compared to standard drugs. Data compiled from multiple studies. nih.govresearchgate.net

Anti-inflammatory and Immunomodulatory Effects (In Vitro Models)

Beyond their anticancer potential, thiourea derivatives have been investigated for their anti-inflammatory and immunomodulatory properties. Inflammation is a complex biological response implicated in numerous diseases, and modulating this process is a key therapeutic strategy.

Cytokines are small proteins that play a crucial role in cell signaling, particularly in the immune system. Pro-inflammatory cytokines can exacerbate disease, while anti-inflammatory cytokines can help resolve inflammation.

In vitro studies have shown that certain thiourea derivatives can act as inhibitors of pro-inflammatory cytokine secretion. For example, specific 3-(trifluoromethyl)phenylthiourea analogs were found to decrease the secretion of interleukin-6 (IL-6) in both SW480 and SW620 colon cancer cell lines by 23–63%. nih.gov IL-6 is a pleiotropic cytokine with a significant role in inflammation and cancer. The ability to suppress its production highlights the potential of these compounds to modulate the tumor microenvironment.

The production of other inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, is also a key target for anti-inflammatory drugs. nih.govnih.gov These lipid mediators are generated through enzymatic pathways involving cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov

A primary mechanism for the anti-inflammatory effects of many compounds is the inhibition of pro-inflammatory enzymes. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the arachidonic acid cascade, which produces prostaglandins and leukotrienes, key mediators of inflammation. nih.govnih.govnih.gov

Dual inhibition of COX and LOX is considered a promising strategy for developing safer and more effective anti-inflammatory agents. nih.govnih.gov This approach can potentially circumvent some of the gastrointestinal side effects associated with selective COX-2 inhibitors. nih.gov Natural products and synthetic compounds are being explored for their dual inhibitory potential. nih.gov While specific data for 1-Cyclohexyl-3-cyclopentylthiourea is not detailed in the provided search results, the general class of thiourea derivatives is being investigated for such activities. The inhibition of these enzymes reduces the production of inflammatory mediators, thereby alleviating the inflammatory response. nih.govresearchgate.net

Enzyme Inhibition and Receptor Binding Studies (In Vitro and Biochemical Assays)

To understand the molecular basis of the biological activities of this compound and its analogs, researchers conduct enzyme inhibition and receptor binding studies. These assays help to identify specific molecular targets and elucidate the mechanism of action.

In vitro and biochemical assays have been employed to screen thiourea derivatives against a panel of enzymes and receptors. A significant finding is the interaction of certain thiourea-related structures with sigma (σ) receptors. For instance, derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (a compound with a cyclohexyl group similar to the title compound) have been identified as high-affinity sigma-2 (σ2) receptor ligands. nih.govnih.govnih.govresearchgate.net The σ2 receptor is overexpressed in several types of tumors, making it an attractive target for cancer therapy. nih.govnih.gov

Furthermore, the anti-inflammatory effects of many compounds are attributed to the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.govljmu.ac.ukphytopharmajournal.com These enzymes are crucial in the inflammatory cascade. nih.gov While direct inhibitory data for this compound on these specific enzymes is not explicitly detailed in the search results, the broader class of anti-inflammatory compounds is often evaluated against them. ljmu.ac.ukphytopharmajournal.com

Understanding how a compound inhibits an enzyme is crucial for drug development. Enzyme inhibition can be broadly classified as competitive, non-competitive, or other types like uncompetitive and mixed. libretexts.orgjackwestin.com

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. knyamed.comyoutube.comyoutube.com

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic activity. Increasing the substrate concentration does not reverse this type of inhibition. knyamed.comyoutube.comyoutube.com

Kinetic studies are performed to determine the mechanism of inhibition. For example, a study on a geranylated analogue of a compound showed that it acted as a competitive inhibitor of LOX. researchgate.net The nature of inhibition—whether competitive or non-competitive—provides valuable insights into the interaction between the inhibitor and its target enzyme, guiding further structural modifications to enhance potency and selectivity. knyamed.com

Affinity Measurements and Binding Kinetics

Following a comprehensive review of available scientific literature, no specific studies detailing the affinity measurements or binding kinetics of this compound have been identified. Research providing data on dissociation constants (Kd), association rate constants (kon), dissociation rate constants (koff), or residence times for the interaction of this specific compound with any biological target is not present in the surveyed public domain.

Other Emerging Biological Activities (e.g., Antioxidant, Antiprotozoal) (In Vitro)

Similarly, dedicated in vitro investigations into the antioxidant or antiprotozoal activities of this compound are not available in the current body of scientific research. While the broader class of thiourea derivatives has been a subject of interest for various biological activities, specific data for this compound is absent.

It is important to note that the lack of published data does not definitively signify an absence of biological activity, but rather that this particular compound has not been a subject of reported scientific investigation in these areas.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Cyclohexyl 3 Cyclopentylthiourea Analogues

Impact of Cyclohexyl Ring Modifications on Biological Activity and Selectivity

Modifications to the cyclohexyl ring can significantly alter the biological profile of thiourea (B124793) derivatives. The size and lipophilicity of this group play a crucial role in how the molecule interacts with target proteins and penetrates biological membranes.

Table 1: Illustrative Impact of Cyclohexyl Ring Analogues on Biological Activity This table is based on general SAR principles for thiourea derivatives and does not represent specific experimental data for 1-Cyclohexyl-3-cyclopentylthiourea.

| Cyclohexyl Ring Analogue | Predicted Change in Lipophilicity | Potential Impact on Biological Activity |

|---|---|---|

| Cyclopropyl | Lower | May decrease non-specific binding, potentially altering selectivity. |

| Cyclobutyl | Lower | Intermediate effect on membrane permeability. |

| Cyclohexyl (Parent) | Baseline | Reference activity. |

| Methylcyclohexyl | Higher | May increase potency due to enhanced hydrophobic interactions, but could also increase toxicity. |

Influence of Cyclopentyl Ring Substitutions on Pharmacological Profilesontosight.ai

Substituting the cyclopentyl ring with other cyclic or acyclic moieties would be expected to modulate the compound's activity. For example, replacing the cyclopentyl group with a smaller, more flexible propyl group, as seen in the related compound N-cyclopentyl-N'-propylthiourea, would alter the molecule's conformational freedom and lipophilicity, thereby influencing its biological activity. ontosight.ai

Table 2: Predicted Influence of Cyclopentyl Ring Analogues on Pharmacological Profile This table illustrates general principles and is not based on direct experimental data for this compound.

| Cyclopentyl Ring Analogue | Predicted Conformational Flexibility | Potential Effect on Pharmacological Profile |

|---|---|---|

| Cyclopentyl (Parent) | Moderate | Baseline pharmacological profile. |

| Propyl | High | Increased flexibility may allow for better fitting into diverse binding pockets. |

| Cyclobutyl | Moderate | Slight decrease in steric bulk compared to cyclopentyl. |

| Phenyl | Low | Increased rigidity and potential for aromatic interactions. |

Role of the Thiourea Core and its Substituents in Modulating Activity

The thiourea core, with its N-H protons and sulfur atom, is a key pharmacophore in this class of compounds. It has the ability to form multiple hydrogen bonds, which are often crucial for binding to the active sites of enzymes or receptors. nih.gov The thione (C=S) group can also participate in coordination with metal ions, which is a known mechanism of action for some biologically active thioureas. mdpi.com

Correlation Between Structural Features and Specific Biological Mechanisms

While the specific biological targets of this compound are not well-documented, the structural features of its analogues provide clues to their potential mechanisms of action. The broad range of activities reported for thiourea derivatives, including antiviral, antibacterial, antifungal, and anticancer effects, often stems from their ability to inhibit key enzymes or disrupt protein-protein interactions. ontosight.ainih.gov

Advanced Methodologies for Studying 1 Cyclohexyl 3 Cyclopentylthiourea in Complex Systems

Development of Analytical Techniques for Quantification in Biological Matrices (Non-Clinical)

The accurate quantification of 1-Cyclohexyl-3-cyclopentylthiourea in non-clinical biological matrices such as plasma, urine, and tissue homogenates is fundamental for understanding its pharmacokinetic profile. The development of a robust analytical method is a critical first step in preclinical research. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. nih.gov

A typical method development process would involve several key stages:

Sample Preparation: The primary challenge in quantifying a xenobiotic in a biological matrix is the removal of interfering endogenous components like proteins and lipids. Common techniques that would be evaluated for this compound include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method would depend on the physicochemical properties of the compound and the required limits of detection.

Chromatographic Separation: Reversed-phase HPLC would likely be the method of choice, utilizing a C18 or similar column to separate the analyte from matrix components based on hydrophobicity. The mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid) and gradient would be optimized to achieve a sharp peak shape and a short run time.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the necessary selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard. The ionization source parameters (e.g., electrospray ionization voltage, temperature) and collision energy would be optimized to maximize the signal response for this compound.

Method validation would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect to ensure the reliability of the data. thermofisher.comontosight.ai

Table 1: Key Parameters for a Hypothetical LC-MS/MS Method for this compound Quantification

| Parameter | Description | Typical Target Value/Criteria |

| Linearity (r²) | The correlation coefficient of the calibration curve. | >0.99 thermofisher.comontosight.ai |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio >10 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of nominal concentration (±20% at LLOQ) ontosight.ai |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ) ontosight.ai |

| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible |

| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | CV of the matrix factor ≤15% |

Advanced Chromatographic and Hyphenated Techniques for Metabolite Identification (In Vitro/In Silico)

Identifying the metabolic fate of this compound is crucial for understanding its efficacy and potential for drug-drug interactions. This is typically first explored using in vitro systems, such as liver microsomes or hepatocytes, followed by in silico prediction models.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for metabolite identification. nih.gov Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry provide accurate mass measurements, which allow for the determination of the elemental composition of potential metabolites.

The general workflow for in vitro metabolite identification would be:

Incubation: this compound would be incubated with a metabolically active system (e.g., human liver microsomes) in the presence of necessary cofactors (e.g., NADPH).

Analysis: The incubation mixture would be analyzed by LC-HRMS. The data would be processed to find potential metabolite peaks that are absent in control samples.

Structural Elucidation: The fragmentation patterns (MS/MS spectra) of the parent compound and its potential metabolites would be compared to propose structures for the metabolites. Common metabolic pathways for thiourea-containing compounds include oxidation (e.g., hydroxylation of the cyclohexyl or cyclopentyl rings) and desulfuration.

In parallel, in silico models can predict the likely sites of metabolism on the molecule. nih.gov These computational tools use algorithms based on known metabolic pathways and the chemical structure of the compound to predict which atoms are most susceptible to enzymatic modification, often by cytochrome P450 enzymes. This predictive information can guide the search for metabolites in the experimental data.

Table 2: Potential Metabolic Transformations of this compound

| Metabolic Reaction | Change in Mass (Da) | Potential Site of Metabolism |

| Monohydroxylation | +15.9949 | Cyclohexyl ring, Cyclopentyl ring |

| Dihydroxylation | +31.9898 | Cyclohexyl ring, Cyclopentyl ring |

| Desulfuration to Urea (B33335) | -15.9827 | Thiourea (B124793) sulfur atom |

| N-dealkylation | -70.0782 (Cyclopentyl) or -82.0782 (Cyclohexyl) | Nitrogen-carbon bond |

Bioconjugation and Probe Development for Target Engagement Studies

To investigate the molecular targets and mechanism of action of this compound, bioconjugation strategies can be employed to create chemical probes. These probes are versions of the parent molecule that have been modified to include a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) or a reactive group for covalently linking to its biological target.

The development of a chemical probe based on this compound would require careful chemical synthesis to introduce a linker at a position on the molecule that does not disrupt its biological activity. For instance, a linker could potentially be attached to one of the alkyl rings, provided that this modification does not interfere with the compound's binding to its target protein.

Once synthesized, these probes can be used in a variety of target engagement studies, such as:

Affinity Chromatography: A probe with an immobilized tag (like biotin) can be used to pull down its binding partners from a cell lysate. The captured proteins can then be identified by mass spectrometry.

Fluorescence Microscopy: A fluorescently labeled probe could be used to visualize the subcellular localization of the compound's targets within cells.

Activity-Based Protein Profiling (ABPP): If the compound has a reactive functional group, it can be used to covalently label its target protein, allowing for its identification and characterization.

These advanced methodologies are essential for building a comprehensive understanding of a novel compound like this compound, from its disposition in a biological system to its molecular mechanism of action.

Future Research Directions and Unexplored Potential of 1 Cyclohexyl 3 Cyclopentylthiourea

Exploration of Novel Biological Activities and Target Systems

The known biological landscape of thiourea (B124793) derivatives is vast and varied, suggesting that 1-Cyclohexyl-3-cyclopentylthiourea could exhibit a range of pharmacological effects beyond its initial evaluation as a histamine (B1213489) receptor ligand. mdpi.comvu.nl Future research should systematically screen this compound against a diverse panel of biological targets to uncover its full potential.

Potential Areas for Investigation:

Anticancer Activity: Thiourea derivatives have shown considerable promise as anticancer agents by inhibiting the proliferation of various cancer cell lines. biointerfaceresearch.commdpi.comnih.gov The cytotoxic effects of this compound could be evaluated against a panel of human cancer cell lines, such as those from breast, lung, colon, and prostate cancers. mdpi.comnih.gov

Antimicrobial Properties: The thiourea moiety is a key pharmacophore in many compounds with antibacterial and antifungal properties. rsc.orgnih.gov Screening this compound against a range of pathogenic bacteria and fungi could identify novel anti-infective applications.

Enzyme Inhibition: Many thiourea derivatives act as potent enzyme inhibitors. biointerfaceresearch.com Future studies could explore the inhibitory activity of this compound against various enzymes implicated in disease, such as kinases, proteases, and metabolic enzymes. For instance, some thiourea derivatives have been investigated as inhibitors of nitric oxide synthase (NOS), which has implications for neurological disorders. rsc.org

Antiviral Activity: Certain thiourea derivatives have demonstrated antiviral properties, including activity against HIV. rsc.org Given the urgent need for new antiviral agents, evaluating this compound for its ability to inhibit the replication of various viruses would be a worthwhile endeavor.

A study on a series of clobenpropit (B1669187) derivatives investigated the affinity of this compound for the histamine H3 and H4 receptors. vu.nl While this provides a starting point, a broader screening approach is necessary to fully map its biological activity profile.

Table 1: Potential Biological Screening Targets for this compound

| Target Class | Specific Examples | Potential Therapeutic Area |

| Cancer Cell Lines | MCF-7 (Breast), A549 (Lung), HCT116 (Colon) | Oncology |

| Bacterial Strains | Staphylococcus aureus, Escherichia coli | Infectious Diseases |

| Fungal Strains | Candida albicans, Aspergillus fumigatus | Infectious Diseases |

| Enzymes | Kinases, Proteases, Nitric Oxide Synthase | Various |

| Viral Targets | HIV Reverse Transcriptase, Hepatitis C Polymerase | Virology |

Development of Advanced In Silico Models for Predictive Pharmacology

In silico modeling and computational chemistry are indispensable tools in modern drug discovery, enabling the prediction of a compound's pharmacological properties and guiding further experimental work. vu.nl Developing advanced computational models for this compound can accelerate its investigation and help to prioritize research efforts.

Key In Silico Approaches:

Molecular Docking: This technique can be used to predict the binding affinity and mode of interaction of this compound with a wide range of biological targets. biointerfaceresearch.com This can help to identify potential mechanisms of action and guide the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of thiourea derivatives with their biological activities. vu.nl These models can then be used to predict the activity of novel, untested compounds, including derivatives of this compound.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for a specific target can be used to virtually screen large compound libraries to identify other potential lead compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound when interacting with a biological target, offering a more detailed understanding of the binding process.

The initial study on histamine receptor ligands utilized 3D-QSAR models to understand the determinants of H3R/H4R selectivity, demonstrating the utility of these computational approaches. vu.nl

Rational Design of Next-Generation Thiourea Derivatives with Enhanced Specificity and Potency

The structural scaffold of this compound offers numerous opportunities for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. Rational drug design, informed by both experimental data and in silico modeling, can guide the synthesis of next-generation derivatives. mdpi.comrsc.org

Strategies for Derivative Design:

Modification of the Cyclohexyl and Cyclopentyl Groups: Altering the size, lipophilicity, and electronic properties of these cyclic substituents can significantly impact target binding and selectivity. For example, introducing polar functional groups could improve solubility and pharmacokinetic profiles.

Substitution on the Thiourea Core: The nitrogen atoms of the thiourea moiety can be further substituted to explore new chemical space and interactions with biological targets.

Bioisosteric Replacement: The thiourea group itself can be replaced with other bioisosteres to modulate the compound's properties while retaining its essential binding interactions.

The goal of such a design process would be to create derivatives with improved potency against a desired target and reduced off-target effects, leading to a better therapeutic index.

Integration with High-Throughput Screening Methodologies for Lead Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target, making it a cornerstone of modern lead discovery. biointerfaceresearch.com Integrating this compound and its rationally designed derivatives into HTS campaigns can efficiently identify promising lead compounds for further development.

HTS Integration Strategy:

Assay Development: Develop robust and sensitive biochemical or cell-based assays for the biological targets of interest.

Library Creation: Synthesize a focused library of derivatives based on the this compound scaffold, incorporating the design principles outlined in the previous section.

Screening Cascade: Subject the compound library to a primary HTS screen to identify initial "hits." These hits would then be subjected to secondary and confirmatory screens to validate their activity and determine their potency and selectivity.

Hit-to-Lead Optimization: The most promising hits from the HTS campaign would serve as the starting point for a comprehensive lead optimization program, involving further chemical modification and detailed pharmacological characterization.

By systematically exploring its biological activities, leveraging advanced computational tools, engaging in rational drug design, and utilizing high-throughput screening, the full potential of this compound as a valuable chemical probe and a starting point for the development of new therapeutic agents can be realized.

Q & A

Q. What are the optimal synthetic routes for 1-cyclohexyl-3-cyclopentylthiourea, and how can reaction conditions be optimized for yield and purity?